

1-(3-Nitrophenyl)-2-thiourea chemical properties and structure

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-thiourea

Cat. No.: B1302530

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An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of **1-(3-Nitrophenyl)-2-thiourea**. The information is curated for professionals in chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical Properties

1-(3-Nitrophenyl)-2-thiourea, identified by the CAS Number 709-72-8, is an organic compound with the molecular formula $C_7H_7N_3O_2S$.^{[1][2][3]} It possesses a molecular weight of approximately 197.21 g/mol.^{[1][2][3]} The compound typically appears as a solid.^[1] While melting point data varies across sources, reported ranges include 151-156 °C, 160-162 °C, and 189 °C, which may reflect differences in purity or experimental conditions.^[4]

Property	Value	Reference(s)
CAS Number	709-72-8	[1] [2] [3]
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[1] [2] [3]
Molecular Weight	197.21 g/mol	[1] [2] [3]
Appearance	Solid	[1]
Melting Point	151-156 °C, 160-162 °C, 189 °C	[4]
InChI	1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H, (H3,8,9,13)	
InChIKey	HQEMUQNZGCZHHN-UHFFFAOYSA-N	

Structural Information

The structure of **1-(3-Nitrophenyl)-2-thiourea** is characterized by a phenyl ring substituted with a nitro group at the meta position, which is in turn attached to a thiourea moiety. The thiourea group, with its C=S double bond and two amino groups, is a key feature influencing the molecule's chemical reactivity and potential biological interactions.

While specific crystallographic data for **1-(3-Nitrophenyl)-2-thiourea** is not readily available in the searched literature, the general structure can be visualized as follows:

Caption: 2D structure of **1-(3-Nitrophenyl)-2-thiourea**.

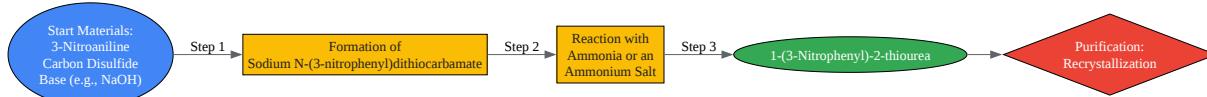
Experimental Protocols

Synthesis of **1-(3-Nitrophenyl)-2-thiourea**

While a specific, detailed experimental protocol for the synthesis of **1-(3-Nitrophenyl)-2-thiourea** was not found in the available literature, a general and plausible method can be inferred from the synthesis of related compounds. A common route involves the reaction of 3-nitroaniline with a thiocyanate salt in the presence of an acid to form an isothiocyanate

intermediate, which is then reacted with ammonia. A more direct approach, described for the synthesis of N-(substituted-phenyl)-thioureas, involves the reaction of the corresponding aniline with carbon disulfide and a base, followed by treatment with an amine or ammonia.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis workflow for **1-(3-Nitrophenyl)-2-thiourea**.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and purification methods.

Spectroscopic Data

Detailed experimental spectra for **1-(3-Nitrophenyl)-2-thiourea** are not widely available. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, with their chemical shifts and coupling patterns influenced by the positions of the nitro and thiourea groups. The protons of the NH and NH₂ groups of the thiourea moiety would likely appear as broad singlets.
- **¹³C NMR:** The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon of the thiourea group, typically found in the range of 180-190 ppm.
- **FT-IR:** The infrared spectrum is expected to show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹),

and strong absorptions corresponding to the symmetric and asymmetric stretching of the NO_2 group (around 1530 and 1350 cm^{-1} , respectively).

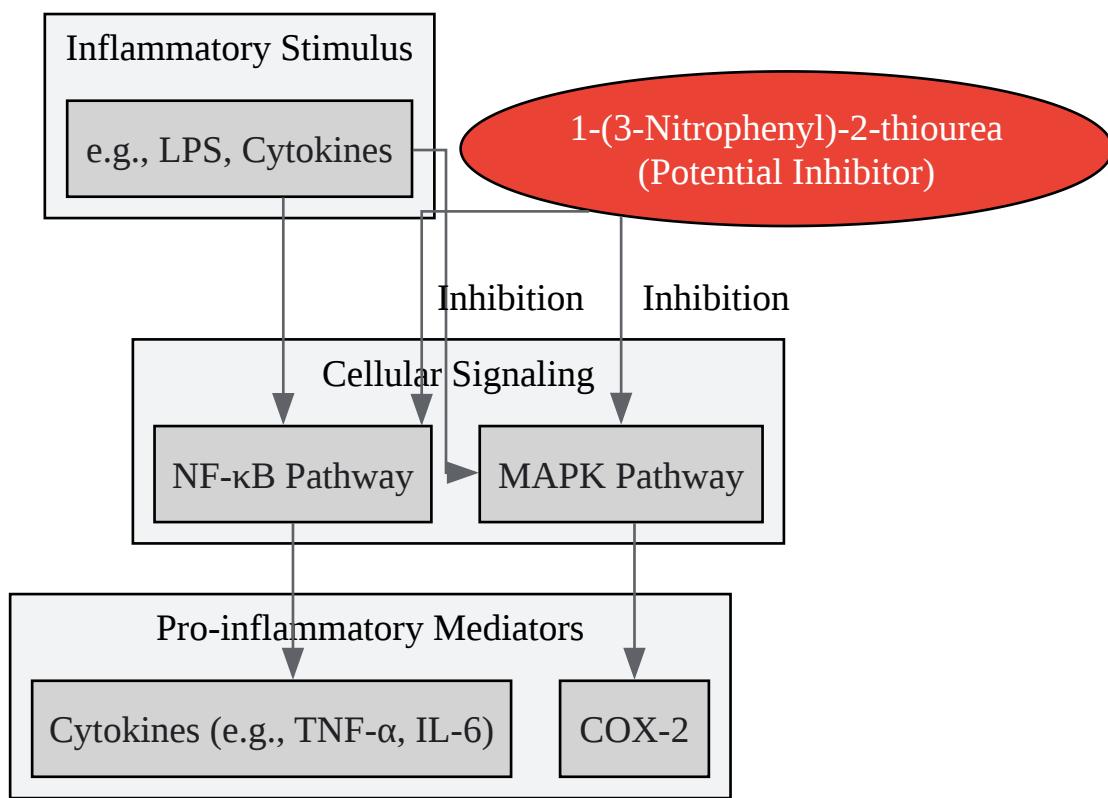
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($m/z \approx 197$). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiourea moiety.

Potential Biological Activities and Signaling Pathways

While direct biological studies on **1-(3-Nitrophenyl)-2-thiourea** are limited in the reviewed literature, the broader class of thiourea derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[\[5\]](#)[\[6\]](#)[\[7\]](#)

A study on the related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, demonstrated anti-inflammatory activity.[\[6\]](#)[\[7\]](#) This suggests that **1-(3-Nitrophenyl)-2-thiourea** may also possess similar properties. The anti-inflammatory effects of some drugs are mediated through the inhibition of inflammatory signaling pathways.

Potential Signaling Pathway Inhibition:



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Caption: Hypothetical inhibition of inflammatory signaling by **1-(3-Nitrophenyl)-2-thiourea**.

Furthermore, various thiourea derivatives have been investigated for their cytotoxic activity against different cancer cell lines.^[5] The mechanism of action often involves the induction of apoptosis. The presence of the nitro group, an electron-withdrawing group, on the phenyl ring could potentially enhance such biological activities.

Disclaimer: The biological activities and signaling pathway interactions described above are based on the activities of related compounds and represent potential areas of investigation for **1-(3-Nitrophenyl)-2-thiourea**. Further experimental validation is required to confirm these properties for this specific molecule.

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